molecular formula C13H11NO3 B1272506 1-Benzyl-6-Oxo-1,6-Dihydropyridine-3-Carboxylic Acid CAS No. 4332-79-0

1-Benzyl-6-Oxo-1,6-Dihydropyridine-3-Carboxylic Acid

Cat. No. B1272506
CAS RN: 4332-79-0
M. Wt: 229.23 g/mol
InChI Key: LDTBMEOGSQFGDK-UHFFFAOYSA-N
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Description

1-Benzyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid is a compound that can be synthesized through various chemical reactions involving benzylamines and aromatic ketones. It is a pyridine derivative, which is a class of compounds known for their diverse range of biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of pyridine derivatives can be achieved through oxidative condensation reactions. For instance, 4,6-dihydroxysalicylic acid can catalyze the oxidative condensation of benzylamines with acetophenones to afford 2,4,6-trisubstituted pyridines . This method is metal-free and can be applied to the synthesis of G-quadruplex binding ligands, which are significant in the context of molecular biology and cancer therapeutics.

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be complex and is often influenced by the functional groups attached to the pyridine core. For example, carboxylic acid functionalized ortho-linked oxacalix benzene pyrazine exhibits a 1,3-alternate conformation with carboxylic acid groups pointing in opposite directions in the solid state . This structural feature allows for the formation of supramolecular polymers and metal-containing complexes through hydrogen bond interactions and metal-mediated self-assembly.

Chemical Reactions Analysis

Pyridine derivatives can participate in a variety of chemical reactions. The 1-acyl-4-benzylpyridinium salts, for instance, demonstrate interesting thermal instability that can be exploited for the synthesis of carboxylic acid fluorides . Additionally, amides of pyridine carboxylic acids can be obtained through condensation reactions with ammonia or primary and secondary cyclic amines . These reactions highlight the versatility of pyridine derivatives in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. For example, the electrochemical behavior of 1-benzyl-3-carbamoylpyridinium chloride shows that it can undergo reversible one-electron reduction to produce a free radical, which can further react to form dihydropyridine derivatives . The crystal structure of 2-methylpyridinium 2-carboxybenzoate reveals weak hydrogen bonding leading to a three-dimensional network, which is indicative of the compound's potential for forming stable crystal structures .

Scientific Research Applications

Chemical Synthesis and Structural Studies

  • Stereo- and Regiocontrolled Synthesis : 1-Benzyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid derivatives have been utilized in the stereo- and regiocontrolled construction of trisubstituted piperidines, which are important in organic chemistry for the synthesis of complex molecules. For instance, TpMo(CO)2(dihydropyridine) complexes, generated from derivatives of this compound, facilitate the preparation of tetrahydropyridines in a defined stereochemical manner (Moretto & Liebeskind, 2000).

  • Electrochemical Studies : The compound's derivatives, specifically 1-benzyl-3-carbamoylpyridinium ion, display notable electrochemical behaviors. These include reversible electron reduction and dimerization reactions, contributing to the understanding of electrochemical processes in organic molecules (Carelli, Cardinali & Moracci, 1980).

  • Coordination Chemistry and Photophysics : Derivatives of 1-Benzyl-6-Oxo-1,6-Dihydropyridine-3-Carboxylic Acid are used in synthesizing aromatic carboxylic acids, which are then employed to support lanthanide coordination compounds. These compounds exhibit significant photophysical properties, making them useful in the study of light harvesting and luminescence (Sivakumar, Reddy, Cowley & Butorac, 2011).

Chemical Reactions and Catalysis

  • Hydride Source in Chemistry : Biologically inspired hydride sources derived from 1-Benzyl-6-Oxo-1,6-Dihydropyridine-3-Carboxylic Acid and its derivatives have shown significant utility in generating stable pyridinium borohydride species, thus contributing to the development of new hydride donors in chemical synthesis (Wilkins, Santi, Luk & Melen, 2017).

  • Inotropic Activity Study : The structural and conformational analysis of derivatives, like 2-substituted-5-cyano-1,6-dihydro-6-oxo-3-pyridine carboxylates, has been crucial in understanding their inotropic activities, which are important in medicinal chemistry (Orsini, Benetollo, Bombieri & Mosti, 1993).

  • Catalytic Applications : Coordination polymers assembled from derivatives of 1-Benzyl-6-Oxo-1,6-Dihydropyridine-3-Carboxylic Acid have been studied for their effectiveness as heterogeneous catalysts in organic reactions. These catalysts are significant in promoting environmentally friendly chemical processes (Paul, Karmakar, Guedes da Silva & Pombeiro, 2021).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with the compound are H302, H315, H319, and H335 . Precautionary measures include avoiding inhalation, contact with skin and eyes, and ensuring thorough washing after handling .

properties

IUPAC Name

1-benzyl-6-oxopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c15-12-7-6-11(13(16)17)9-14(12)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDTBMEOGSQFGDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C=CC2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20377367
Record name 1-Benzyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-6-Oxo-1,6-Dihydropyridine-3-Carboxylic Acid

CAS RN

4332-79-0
Record name 1-Benzyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
M Iwatani-Yoshihara, M Ito, MG Klein… - Journal of Medicinal …, 2017 - ACS Publications
Brr2 is an RNA helicase belonging to the Ski2-like subfamily and an essential component of spliceosome. Brr2 catalyzes an ATP-dependent unwinding of the U4/U6 RNA duplex, which …
Number of citations: 28 pubs.acs.org
MG Thomas, K McGonagle, P Rowland… - Journal of Medicinal …, 2023 - ACS Publications
There is an urgent need for new treatments for Chagas disease, a parasitic infection which mostly impacts South and Central America. We previously reported on the discovery of …
Number of citations: 1 pubs.acs.org
AA Bisset, A Dishington, T Jones, GJ Clarkson, M Wills - Tetrahedron, 2014 - Elsevier
The synthesis of a series of pyridones, from their 2-hydroxypyridine or 2-methoxypyridine precursors, is described, along with studies into their reductions to saturated heterocycles. A …
Number of citations: 6 www.sciencedirect.com
AA Bisset, A Dishington, TC Jones, GJ Clarkson… - 2019 - wrap.warwick.ac.uk
The synthesis of a series of pyridones, from their 2-hydroxypyridine or 2-methoxypyridine precursors, is described, along with studies into their reductions to saturated heterocycles. A …
Number of citations: 0 wrap.warwick.ac.uk

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